molecular formula C7H6ClO3P B14309375 2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one CAS No. 110606-89-8

2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one

Cat. No.: B14309375
CAS No.: 110606-89-8
M. Wt: 204.55 g/mol
InChI Key: LPGUWDLCADXORS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is an organophosphorus compound that features a benzodioxaphosphol ring with a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of a benzodioxaphosphol precursor with chloromethylating agents. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds through the formation of an intermediate benzyl alcohol, which is then converted to the chloromethyl derivative under the reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield the corresponding hydroxymethyl derivative.

Scientific Research Applications

2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

    Chloromethylbenzene: Similar in structure but lacks the phosphorus-containing ring.

    Benzodioxaphosphol Derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to the presence of both a chloromethyl group and a benzodioxaphosphol ring.

Properties

CAS No.

110606-89-8

Molecular Formula

C7H6ClO3P

Molecular Weight

204.55 g/mol

IUPAC Name

2-(chloromethyl)-1,3,2λ5-benzodioxaphosphole 2-oxide

InChI

InChI=1S/C7H6ClO3P/c8-5-12(9)10-6-3-1-2-4-7(6)11-12/h1-4H,5H2

InChI Key

LPGUWDLCADXORS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OP(=O)(O2)CCl

Origin of Product

United States

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